molecular formula C55H74N4O5 B1594905 Pheophytin a CAS No. 603-17-8

Pheophytin a

Cat. No.: B1594905
CAS No.: 603-17-8
M. Wt: 871.2 g/mol
InChI Key: FDHFJXKRMIVNCQ-CQBRDPJOSA-N
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Description

Pheophytin a is a chemical compound derived from chlorophyll a, where the central magnesium ion is replaced by two hydrogen ions. This compound plays a crucial role as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants and the type II photosynthetic reaction center found in purple bacteria . This compound is essential for the conversion of light energy into chemical energy during photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pheophytin a can be synthesized from chlorophyll a by treating it with a weak acid, which removes the central magnesium ion and replaces it with hydrogen ions, resulting in a dark bluish waxy pigment . The process involves the following steps:

    Extraction of Chlorophyll a: Chlorophyll a is extracted from plant material using solvents such as acetone or ethanol.

    Acid Treatment: The extracted chlorophyll a is treated with a weak acid, such as hydrochloric acid, to remove the magnesium ion.

    Purification: The resulting this compound is purified using chromatographic techniques to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of chlorophyll a from plant biomass, followed by acid treatment and purification using industrial-scale chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Pheophytin a undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pheophorbide a.

    Reduction: It can be reduced to form chlorophyll derivatives.

    Substitution: The central hydrogen ions can be replaced with other metal ions under specific conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Pheophorbide a

    Reduction: Chlorophyll derivatives

    Substitution: Metal-substituted chlorophyll derivatives

Mechanism of Action

Pheophytin a acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When light excites the reaction center, an electron is transferred from chlorophyll a to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone molecule, continuing the electron transport chain . The mechanism involves the following steps:

    Excitation: Light excites chlorophyll a, creating an excited state.

    Electron Transfer: The excited electron is transferred to this compound.

    Radical Formation: this compound becomes a negatively charged radical.

    Quinone Transfer: The electron is passed to a quinone molecule.

Comparison with Similar Compounds

Properties

CAS No.

603-17-8

Molecular Formula

C55H74N4O5

Molecular Weight

871.2 g/mol

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1

InChI Key

FDHFJXKRMIVNCQ-CQBRDPJOSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C

603-17-8

physical_description

Waxy blue-black solid;  [Merck Index]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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